4-(4-Acetylphenyl)-2-fluorobenzoic acid
Description
4-(4-Acetylphenyl)-2-fluorobenzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 2-position and a 4-acetylphenyl group at the 4-position. The acetyl group at the 4-position may enhance electronic effects, influencing reactivity, solubility, and biological interactions compared to other substituents.
Properties
IUPAC Name |
4-(4-acetylphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15(18)19)14(16)8-12/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANXHZZUSYGNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689774 | |
| Record name | 4'-Acetyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-98-8 | |
| Record name | 4'-Acetyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-acetylphenylboronic acid with 2-fluorobenzoic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(4-Carboxyphenyl)-2-fluorobenzoic acid.
Reduction: 4-(4-Hydroxyphenyl)-2-fluorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Acetylphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenyl)-2-fluorobenzoic acid in biological systems involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Properties
The table below compares substituent effects on key properties of 2-fluorobenzoic acid derivatives:
Key Observations :
- Electron-Withdrawing Groups: The acetyl and methoxycarbonyl groups at the 4-position enhance acidity and polarizability compared to alkyl or amino substituents.
- Hydrogen Bonding: Amino-substituted derivatives (e.g., 4-fluoro-2-(phenylamino)benzoic acid) form intramolecular hydrogen bonds, influencing crystal packing .
- Environmental Impact : Branched substituents like 1-carboxyethyl lead to environmental persistence due to metabolic resistance .
Anticonvulsant Potential
Thiosemicarbazide derivatives derived from 2-fluorobenzoic acid hydrazide exhibit anticonvulsant activity via GABA-A receptor modulation, with compound 6 showing the strongest interaction .
Retinoid-X-Receptor (RXR) Modulation
4-(Methoxycarbonyl)-2-fluorobenzoic acid is a precursor for RXR antagonists, demonstrating the role of electron-withdrawing groups in receptor binding .
Enzyme Inhibition
A derivative with a 4-(4-(aminomethyl)-2,6-dimethylphenyl) group acts as an NSD2-PWWP1 inhibitor, highlighting the importance of aromatic substituents in enzyme targeting .
Environmental Behavior and Degradation
- 4-(1-Carboxyethyl)-2-fluorobenzoic acid :
- 4-Fluorobenzoic Acid Metal Complexes :
- Cobalt(II) complexes exhibit antiferromagnetic behavior, suggesting stability under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
